7-(3-methoxyphenyl)-1,3-dimethyl-8-[4-(trifluoromethoxy)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-[4-(TRIFLUOROMETHOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl and trifluoromethoxyphenyl groups attached to an imidazopurine core. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-[4-(TRIFLUOROMETHOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the specific requirements and scale of production.
Chemical Reactions Analysis
Types of Reactions
7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-[4-(TRIFLUOROMETHOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions can vary widely depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted imidazopurine derivatives.
Scientific Research Applications
7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-[4-(TRIFLUOROMETHOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-[4-(TRIFLUOROMETHOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 7-(3-METHOXYPHENYL)-1,3-DIMETHYL-8-[4-(TRIFLUOROMETHOXY)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C23H18F3N5O4 |
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Molecular Weight |
485.4 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)-2,4-dimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H18F3N5O4/c1-28-19-18(20(32)29(2)22(28)33)30-12-17(13-5-4-6-16(11-13)34-3)31(21(30)27-19)14-7-9-15(10-8-14)35-23(24,25)26/h4-12H,1-3H3 |
InChI Key |
XCZOVLQLYTVLLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC(F)(F)F)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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